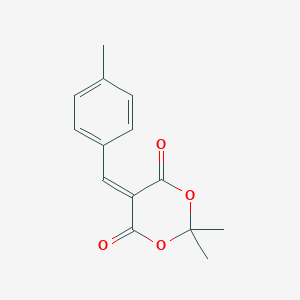
2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione
Overview
Description
2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione, also known as DMBDD, is a versatile organic compound that has recently gained attention for its potential applications in research and laboratory experiments. DMBDD is an azo dye that can be synthesized from readily available starting materials and is a useful reagent for a variety of chemical reactions. As a result, it has become a popular choice for researchers in the field of organic chemistry.
Scientific Research Applications
Synthesis and Crystallography
- A derivative of 2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione was synthesized using Meldrum's acid and characterized using X-ray crystallographic techniques. This derivative crystallizes in triclinic, space group P-1, exhibiting a distorted envelope conformation in the 1,3-dioxane ring and stability through weak intermolecular C-H···O hydrogen bonds (Zeng, 2014).
Reactions with Nucleophilic Reagents
- Methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione, including the saturated analogs, react with various nucleophiles like potassium hydroxide, ammonia, and hydrazine hydrate. These reactions produce compounds like 1,2-bis(methoxybenzylidene)hydrazines, suitable as structural blocks for synthesizing diverse structures (Tetere et al., 2011).
Solvatochromic Behavior
- A dye derived from Meldrum's acid, related to 2,2-dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione, shows positive solvatochromism, indicating its sensitivity to the dipolarity-polarizability and acidity of the medium. This property is valuable for understanding solvent interactions (Flores, Rezende & Jara, 2004).
Structural Characterization and Electronic Properties
- Derivatives of Meldrum’s acid, including 2,2-dimethyl-1,3-dioxane-4,6-dione, have been structurally characterized using X-ray diffraction. These studies provide insights into intermolecular interactions and electronic properties, which are crucial for understanding their chemical behavior (Dey et al., 2015).
Pyrolytic Generation and Reactions
- Studies on the pyrolytic generation of methyleneketene from derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have shown the formation of various compounds like acrylanilide and methyl acrylate. These findings are significant in understanding the thermal decomposition and reactivity of such compounds (Brown et al., 1976).
properties
IUPAC Name |
2,2-dimethyl-5-[(4-methylphenyl)methylidene]-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-9-4-6-10(7-5-9)8-11-12(15)17-14(2,3)18-13(11)16/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXAMCVRKGTPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394244 | |
| Record name | 2,2-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-(4-methylbenzylidene)-1,3-dioxane-4,6-dione | |
CAS RN |
15795-51-4 | |
| Record name | 2,2-Dimethyl-5-[(4-methylphenyl)methylidene]-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



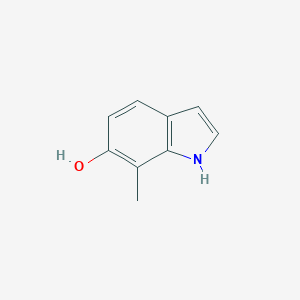
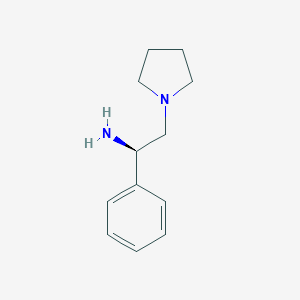
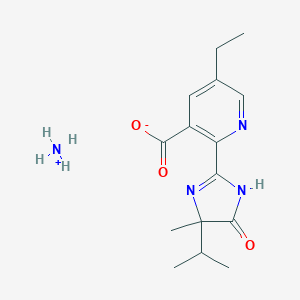
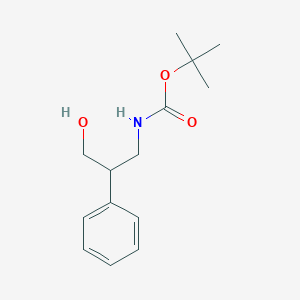
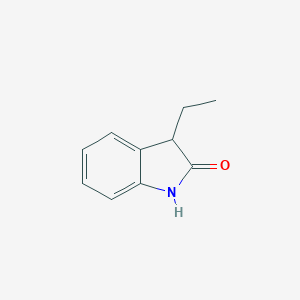
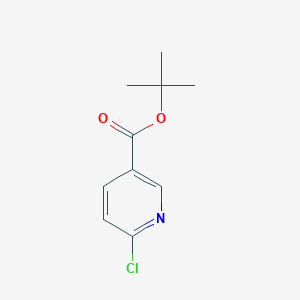
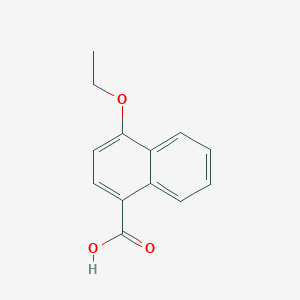
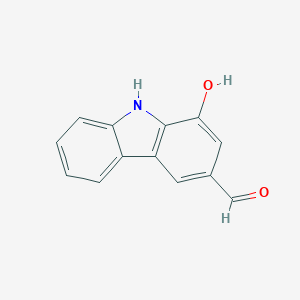
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)
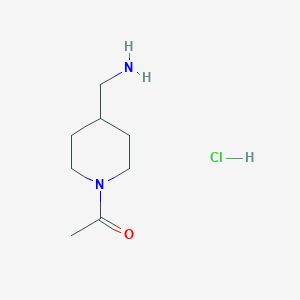
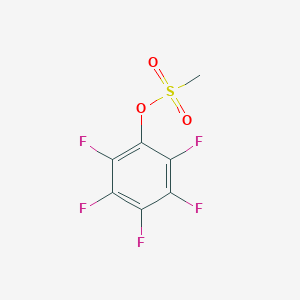
![1,4-Dioxaspiro[4.4]nonan-7-one](/img/structure/B169636.png)
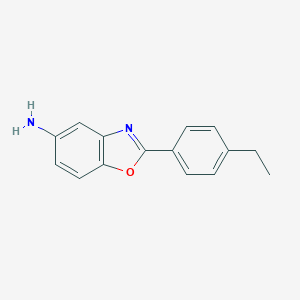
![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)